4,4''-Diamino-p-terphenyl

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

4-[4-(4-aminophenyl)phenyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2/c19-17-9-5-15(6-10-17)13-1-2-14(4-3-13)16-7-11-18(20)12-8-16/h1-12H,19-20H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBSMHWVGUPQNJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)N)C3=CC=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40187329 | |

| Record name | 4,4''-Diaminoterphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40187329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3365-85-3 | |

| Record name | 4,4''-Diaminoterphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003365853 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4''-Diaminoterphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40187329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4''-Diamino-p-terphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4''-DIAMINOTERPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2SS7U3PDG8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4,4''-Diamino-p-terphenyl: Structure, Properties, and Applications

This technical guide provides a comprehensive overview of 4,4''-Diamino-p-terphenyl (DAPT), a rigid, rod-like diamine monomer crucial for the synthesis of high-performance polymers and functional organic materials. This document is intended for researchers, scientists, and professionals in drug development, materials science, and organic electronics, offering detailed information on its chemical structure, physicochemical properties, synthesis protocols, and key applications.

Chemical Structure and Identification

This compound is an aromatic amine consisting of three linearly-linked phenyl rings with amino groups at the para positions of the terminal rings. This rigid and symmetrical structure imparts unique properties to the materials derived from it.

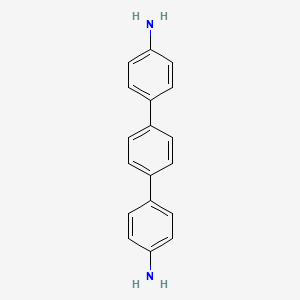

Caption: Chemical structure of this compound.

Table 1: Chemical Identification

| Identifier | Value |

| IUPAC Name | [1,1':4',1''-Terphenyl]-4,4''-diamine[1] |

| Synonyms | p-Terphenyl, 4,4''-diamine; 4,4''-Diaminoterphenyl |

| CAS Number | 3365-85-3[1][2][3][4][5] |

| Molecular Formula | C₁₈H₁₆N₂[2][3][4][5] |

| Molecular Weight | 260.33 g/mol [2][3][4][5] |

| InChI Key | QBSMHWVGUPQNJJ-UHFFFAOYSA-N[1][5] |

| SMILES | Nc1ccc(cc1)c1ccc(cc1)c1ccc(N)cc1 |

Physicochemical Properties

The properties of DAPT are summarized in the table below, highlighting its thermal stability and limited solubility in common organic solvents.

Table 2: Physicochemical Properties

| Property | Value |

| Physical Form | Solid, white to off-white powder[3] |

| Melting Point | 242-244 °C[3] |

| Boiling Point | 484.2 °C at 760 mmHg[3] |

| Density | 1.159 g/cm³[3] |

| Solubility | Soluble in Tetrahydrofuran (THF), Acetone[3] |

| Storage Conditions | Room temperature, inert atmosphere, keep in a dark place[1][3] |

Synthesis of this compound

DAPT can be synthesized through various methods, with two common routes being the Suzuki cross-coupling reaction and the reduction of its dinitro analog, 4,4''-dinitro-p-terphenyl.

Synthesis via Suzuki Cross-Coupling Reaction

This method involves the palladium-catalyzed coupling of an aryl boronic acid derivative with an aryl halide.

References

- 1. Synthesis of Magnetic Ferrocene-Containing Polymer with Photothermal Effects for Rapid Degradation of Methylene Blue - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. lookchem.com [lookchem.com]

- 5. Fluorinated and nonfluorinated polyimides based on 4,4{double_prime}-diamino-p-terphenyl (Conference) | OSTI.GOV [osti.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physical Properties of 4,4''-Diamino-p-terphenyl

Abstract

This compound (DAT) is a π-conjugated organic molecule comprising a linear, twisted three-phenyl ring chain with amino groups at each end.[1] Its unique structure makes it a valuable building block in materials science and a subject of interest in various research applications.[2] This document provides a comprehensive overview of the core physical properties of this compound, including detailed experimental protocols for their determination and characterization. All quantitative data is presented in structured tables for clarity and ease of comparison.

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are critical for its application in synthesis, material fabrication, and formulation.

Structural and General Properties

| Property | Value | Source(s) |

| IUPAC Name | [1,1':4',1''-Terphenyl]-4,4''-diamine | |

| Synonyms | p-Terphenyl, 4,4''-diamine; 4-[4-(4-aminophenyl)phenyl]aniline | [2][3][4] |

| CAS Number | 3365-85-3 | [2][3][4][5][6][7] |

| Molecular Formula | C₁₈H₁₆N₂ | [2][3][4][8][9] |

| Molecular Weight | 260.33 g/mol | [2][3][6][9] |

| Appearance | White to off-white solid; Pale cream to brown powder | [2][5][8] |

Physicochemical Data

| Property | Value | Source(s) |

| Melting Point | 242-244 °C | [2][6][9] |

| 245-250 °C | [8] | |

| Boiling Point | 484.2 °C at 760 mmHg (Predicted) | [2][6][9] |

| Density | 1.159 g/cm³ (Predicted) | [2][6][9] |

| Flash Point | 296.3 °C | [2][6][9] |

| Vapor Pressure | 1.57 x 10⁻⁹ mmHg at 25 °C | [6][9] |

| pKa | 4.59 ± 0.10 (Predicted) | [2][9] |

| Refractive Index | 1.67 (Predicted) | [6][9] |

| Solubility | Soluble in Tetrahydrofuran (THF) and Acetone. Insoluble in water. | [2][8][9][10] |

| Stability | Stable under normal conditions. | [8] |

| Storage | Keep in a dark place under an inert atmosphere at room temperature. | [2][9] |

Experimental Protocols for Property Determination

This section details the methodologies for measuring the key physical properties of this compound.

Melting Point Determination

The melting point is a crucial indicator of purity for a crystalline solid.[11][12] The capillary method using a Mel-Temp apparatus or a Thiele tube is standard.[11][12]

Methodology: Digital Melting Point Apparatus

-

Sample Preparation: Finely powder a small amount of this compound. Pack the powder into a capillary tube to a height of 1-2 mm by tapping the sealed end on a hard surface.[13][14]

-

Apparatus Setup: Place the packed capillary tube into the sample holder of the melting point apparatus.[11]

-

Heating: Set a rapid heating rate to quickly determine an approximate melting range. Allow the apparatus to cool.

-

Accurate Measurement: Prepare a new sample and heat to about 20 °C below the approximate melting point. Then, decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.[12]

-

Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last crystal melts (T₂). The melting point is reported as the range T₁ - T₂.[11][15]

-

Verification: Repeat the measurement with a fresh sample to ensure consistency.[11]

Solubility Assessment

Solubility is defined as the maximum amount of a solute that can be dissolved in a given amount of solvent at a specific temperature.[16] The shake-flask method is a common technique for determining equilibrium solubility.[17]

Methodology: Shake-Flask Method

-

Preparation: To a series of vials, add a measured volume (e.g., 10 mL) of the chosen solvent (e.g., Tetrahydrofuran, Acetone, or water).[16][18]

-

Solute Addition: Add an excess amount of this compound to each vial to ensure a saturated solution is formed. The presence of undissolved solid should be visible.[17]

-

Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C). Agitate the vials for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature until the excess solid has settled. Alternatively, centrifuge the samples to separate the solid and liquid phases.

-

Sample Analysis: Carefully withdraw a known volume of the supernatant liquid.

-

Quantification: Analyze the concentration of the dissolved this compound in the supernatant using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC, after appropriate dilution.

-

Calculation: Calculate the solubility in units such as mg/mL or mol/L based on the measured concentration and the volume of the solvent.

Thermal Stability Analysis

Thermogravimetric Analysis (TGA) is used to measure the thermal stability of a material by monitoring the change in its mass as a function of temperature in a controlled atmosphere.[19][20] Studies show that the amino groups in DAT begin to decompose at 350 °C, with further transformation of the terphenyl structure into silicon nitride and silicon carbide occurring at 600 °C on a Si(111) surface.[1]

Methodology: Thermogravimetric Analysis (TGA)

-

Instrument Setup: Turn on the TGA instrument and the appropriate purge gas (typically an inert gas like nitrogen to prevent oxidation).[21] Set the gas flow rate (e.g., 40 mL/min).[22]

-

Sample Preparation: Weigh a small amount of the this compound sample (typically 5-10 mg) into a TGA crucible (e.g., alumina).[19][22][23]

-

Loading: Place the crucible onto the TGA's microbalance.

-

Temperature Program: Program the instrument to heat the sample at a constant rate (e.g., 10 °C/min) over a desired temperature range (e.g., 25 °C to 800 °C).[22]

-

Data Acquisition: Initiate the experiment. The instrument will record the sample mass as a function of temperature.[19]

-

Data Analysis: Plot the percentage of initial mass versus temperature. The onset temperature of decomposition is identified as the point where significant mass loss begins.

Conclusion

This guide provides essential data on the physical properties of this compound, a compound of significant interest in materials science. The summarized data tables offer a quick reference for researchers, while the detailed experimental protocols and workflows provide a standardized basis for its characterization. Adherence to these methodologies will ensure the generation of reliable and reproducible data, facilitating further research and development involving this versatile molecule.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. lookchem.com [lookchem.com]

- 3. Electrolyte additive,CAS#:3365-85-3,4,4'-二氨基三连苯,this compound [en.chemfish.com]

- 4. p-Terphenyl, 4,4''-diamine [webbook.nist.gov]

- 5. L05403.03 [thermofisher.com]

- 6. chembk.com [chembk.com]

- 7. This compound | 3365-85-3 [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. chembk.com [chembk.com]

- 10. spectrumchemical.com [spectrumchemical.com]

- 11. chem.ucalgary.ca [chem.ucalgary.ca]

- 12. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. byjus.com [byjus.com]

- 15. pennwest.edu [pennwest.edu]

- 16. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 17. lup.lub.lu.se [lup.lub.lu.se]

- 18. sciencebuddies.org [sciencebuddies.org]

- 19. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. scribd.com [scribd.com]

- 22. 2.3. Thermogravimetric Analysis (TGA) [bio-protocol.org]

- 23. epfl.ch [epfl.ch]

An In-depth Technical Guide to 4,4''-Diamino-p-terphenyl (CAS: 3365-85-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4,4''-Diamino-p-terphenyl (CAS: 3365-85-3), a versatile aromatic diamine. The document details its chemical and physical properties, spectroscopic data, synthesis methodologies, and key applications, with a particular focus on its relevance to materials science. Furthermore, this guide addresses the compound's toxicological profile, specifically its mutagenic properties, and outlines the general mechanism of genotoxicity associated with aromatic amines. This information is critical for researchers and professionals in drug development and chemical safety assessment.

Chemical and Physical Properties

This compound is a solid organic compound characterized by a rigid p-terphenyl (B122091) backbone functionalized with two primary amine groups at the terminal para positions. This structure imparts significant thermal stability and unique electronic properties, making it a valuable monomer in polymer chemistry and materials science.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 3365-85-3 | |

| Molecular Formula | C₁₈H₁₆N₂ | [1][2] |

| Molecular Weight | 260.33 g/mol | [1][2] |

| Appearance | White to light yellow solid/crystalline powder | [3] |

| Melting Point | 242-244 °C | [3] |

| Boiling Point | 484.2 °C at 760 mmHg | [3] |

| Density | 1.159 g/cm³ | [3] |

| Solubility | Soluble in Tetrahydrofuran, Acetone | [3] |

| InChI Key | QBSMHWVGUPQNJJ-UHFFFAOYSA-N | [4] |

Spectroscopic Data

The structural identity of this compound is confirmed through various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

| Spectrum Type | Key Peaks/Shifts | Reference |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 7.53 (s, 4H), 7.39-7.35 (d, 4H), 6.66-6.62 (d, 4H), 5.20 (s, 4H, -NH₂) | [5] |

| ¹³C NMR (100 MHz, DMSO) | δ 148.18, 137.93, 127.11, 126.82, 125.55, 114.22 | [5] |

| FT-IR (KBr) | NH₂ stretching: 3443 cm⁻¹, NH₂ bending: 1606 cm⁻¹ | [6] |

| Mass Spectrum (EI) | m/z 260.1 ([M]⁺) | [7] |

Synthesis Protocols

Several synthetic routes to this compound have been reported, primarily involving the reduction of its dinitro precursor or through palladium-catalyzed cross-coupling reactions.

Synthesis via Nitration and Reduction

This common method involves the dinitration of p-terphenyl followed by the reduction of the nitro groups to primary amines.

Experimental Protocol:

-

Nitration of p-Terphenyl:

-

To a vigorously stirred mixture of p-terphenyl (10 g, 43.4 mmol) in nitrobenzene (B124822) (25 ml) at room temperature, add fuming nitric acid (12 ml, 0.286 mol).[7]

-

The reaction is exothermic and will cause boiling with the evolution of a reddish-brown gas.[7]

-

After 30 minutes, allow the reaction mixture to cool to room temperature. The product, 4,4''-dinitro-p-terphenyl (B1581124), can be isolated.[7]

-

-

Reduction of 4,4''-Dinitro-p-terphenyl:

-

Suspend 4,4''-dinitro-p-terphenyl (1 g, 3.12 mmol) and Pd(OH)₂/C catalyst (0.20 g, 20% w/w) in ethylene (B1197577) glycol (50 ml).[7]

-

Heat the mixture to 165–170 °C.[7]

-

Add hydrazine (B178648) monohydrate (1.6 ml, 33 mmol) dropwise over 10 minutes.[7]

-

Increase the temperature to 175–180 °C and maintain for 1.75 hours.[7]

-

Monitor the reaction completion by Thin Layer Chromatography (TLC).[7]

-

Cool the reaction mixture and isolate the product, this compound.[7]

-

Synthesis via Suzuki Coupling

A more modern approach utilizes a palladium-catalyzed Suzuki coupling reaction to construct the terphenyl backbone.

Experimental Protocol:

-

Reaction Setup:

-

In a 50 mL Schlenk flask equipped with a magnetic stirrer, combine 1,4-dibromobenzene (B42075) (0.980 g, 4.15 mmol), 4-aminophenylboronic acid pinacol (B44631) ester (2.0 g, 9.13 mmol), Pd(PPh₃)₄ (0.3 g, 0.415 mmol), and K₂CO₃ (8.6 g, 62.3 mmol).[5]

-

Add water (10 mL) and toluene (B28343) (10 mL) to the flask.[5]

-

-

Degassing:

-

Freeze the mixture with liquid nitrogen, evacuate to 50 mTorr, and then thaw under static vacuum. Repeat this freeze-pump-thaw cycle three times.[5]

-

-

Reaction Conditions:

-

Workup and Purification:

-

After cooling to room temperature, quench the reaction with water (5 mL) and extract with ethyl acetate (B1210297) (3 x 10 mL).[5]

-

Combine the organic phases, wash sequentially with water and brine, and dry over anhydrous Na₂SO₄.[5]

-

Concentrate the solvent under reduced pressure and purify the crude product by silica (B1680970) gel column chromatography (eluent: 35% EtOAc in hexane) to yield this compound.[5]

-

Applications

The rigid, linear structure and the presence of reactive amine groups make this compound a valuable building block in several areas of materials science.

-

Covalent Organic Frameworks (COFs): It serves as a linear linker in the synthesis of 2D and 3D COFs. These porous crystalline polymers have potential applications in gas storage, catalysis, and sensing.[8][9]

-

Polyimides: As a diamine monomer, it is used to produce polyimides with high thermal stability and excellent mechanical properties, suitable for applications in the aerospace and electronics industries.[10][11][12]

-

Hydrogen Sensors: It has been used to link platinum nanoparticles in the fabrication of highly sensitive and selective hydrogen gas sensors.[13]

-

Organic Electronics: The compound and its derivatives are investigated for their potential use in organic electronic materials.[3]

-

Dyes and Pigments: It is a precursor for the synthesis of certain dyes and pigments.[3]

References

- 1. p-Terphenyl, 4,4''-diamine [webbook.nist.gov]

- 2. p-Terphenyl, 4,4''-diamine [webbook.nist.gov]

- 3. lookchem.com [lookchem.com]

- 4. This compound | 3365-85-3 [sigmaaldrich.com]

- 5. This compound | 3365-85-3 [chemicalbook.com]

- 6. Synthesis of Magnetic Ferrocene-Containing Polymer with Photothermal Effects for Rapid Degradation of Methylene Blue - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dacemirror.sci-hub.se [dacemirror.sci-hub.se]

- 8. researchgate.net [researchgate.net]

- 9. EP2906565B1 - Porous crystalline frameworks, process for the preparation therof and their mechanical delamination to covalent organic nanosheets (cons) - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. apps.dtic.mil [apps.dtic.mil]

- 12. Highly Soluble Fluorinated Polyimides Synthesized with Hydrothermal Process towards Sustainable Green Technology | MDPI [mdpi.com]

- 13. ORCID [orcid.org]

Solubility of 4,4''-Diamino-p-terphenyl in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

4,4''-Diamino-p-terphenyl is a chemical compound with the molecular formula C18H16N2. It is a white to off-white solid that is insoluble in water but finds utility in various applications due to its solubility in certain organic solvents.[1] This compound serves as a crucial building block in the synthesis of polymers, dyes, and pigments.[1] Its rigid, linear structure and the presence of terminal amino groups make it a valuable monomer for the production of high-performance polymers. In pharmaceutical synthesis, it is utilized as an important intermediate.[1]

A thorough understanding of the solubility of this compound is paramount for its effective use in synthesis, purification, and formulation. This guide summarizes the available qualitative solubility data and provides a detailed methodology for its quantitative determination.

Qualitative Solubility Data

Quantitative solubility data for this compound in various organic solvents is not extensively reported in peer-reviewed literature or technical data sheets. However, several sources provide qualitative assessments of its solubility. This information is summarized in the table below.

| Solvent | Chemical Class | Solubility | Reference(s) |

| Tetrahydrofuran (THF) | Ether | Soluble | [1][2][3] |

| Acetone | Ketone | Soluble | [1][2][3] |

| N-Methyl-2-pyrrolidone (NMP) | Amide (Aprotic) | Soluble | [4] |

| N,N-Dimethylacetamide (DMAc) | Amide (Aprotic) | Soluble | [4] |

| Dimethylformamide (DMF) | Amide (Aprotic) | Soluble | [4] |

| Dimethyl sulfoxide (B87167) (DMSO) | Sulfoxide (Aprotic) | Soluble | [4] |

| Water | Protic | Insoluble | [1] |

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed protocol for the gravimetric method of determining the solubility of a solid compound like this compound in an organic solvent at a specific temperature.

Objective: To determine the concentration (e.g., in g/L or mg/mL) of this compound in a given organic solvent at which the solution is saturated at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent(s) (e.g., THF, Acetone, NMP, DMAc, DMF, DMSO)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps (B75204) or sealed ampoules

-

Constant temperature bath (e.g., shaker bath or magnetic stirrer with a temperature-controlled plate)

-

Syringe filters (chemically compatible with the solvent, with a pore size of 0.2 µm or smaller)

-

Syringes

-

Pre-weighed vials for collecting the filtrate

-

Drying oven or vacuum oven

Procedure:

-

Preparation:

-

Ensure all glassware is clean and dry.

-

Pre-weigh several collection vials and record their masses.

-

-

Sample Preparation:

-

Add an excess amount of solid this compound to a vial. The excess is crucial to ensure that a saturated solution is formed.

-

Add a known volume or mass of the chosen organic solvent to the vial.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature bath set to the desired temperature.

-

Agitate the mixture (e.g., using a shaker or magnetic stirrer) for a sufficient period to ensure equilibrium is reached. This may take several hours to days, depending on the solvent and the compound's dissolution rate. A common practice is to agitate for at least 24 hours.

-

-

Sample Collection and Filtration:

-

Once equilibrium is reached, allow the vials to stand undisturbed in the constant temperature bath for a few hours to allow the excess solid to settle.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) into a syringe.

-

Attach a syringe filter to the syringe.

-

Dispense the filtered solution into a pre-weighed collection vial. Record the exact volume of the filtrate collected.

-

-

Solvent Evaporation:

-

Place the collection vials containing the filtrate in a drying oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the this compound. The oven temperature should be well below the compound's melting point (242-244°C).[1]

-

-

Mass Determination and Calculation:

-

Once all the solvent has evaporated, allow the vials to cool to room temperature in a desiccator to prevent moisture absorption.

-

Weigh the vials containing the dried solute.

-

Calculate the mass of the dissolved this compound by subtracting the pre-weighed mass of the vial from the final mass.

-

Calculate the solubility using the following formula: Solubility (g/L) = (Mass of dried solute (g)) / (Volume of filtrate (L))

-

-

Data Reporting:

-

Report the solubility as the average of multiple determinations at the specified temperature.

-

Synthesis Workflow of this compound

A common synthetic route to this compound involves a Suzuki coupling reaction followed by a reduction step. The following diagram illustrates this workflow.

Caption: Synthesis workflow for this compound.

Conclusion

This compound exhibits solubility in several common organic solvents, particularly polar aprotic solvents, which is crucial for its application in polymer synthesis and other chemical processes. While quantitative solubility data remains scarce, the qualitative information and the detailed experimental protocol provided in this guide offer a solid foundation for researchers. The outlined synthesis workflow also provides a clear overview of a common production method for this important chemical intermediate. Future work should focus on the systematic quantitative determination of its solubility in a range of solvents at various temperatures to create a more comprehensive solubility profile.

References

A Technical Guide to 4,4''-Diamino-p-terphenyl: Properties and Synthetic Applications

This guide provides an in-depth overview of the chemical properties of 4,4''-Diamino-p-terphenyl, with a focus on its molecular characteristics. It is intended for researchers, scientists, and professionals in drug development and material science who are interested in the fundamental properties and potential applications of this molecule.

Core Molecular Data

This compound is a solid organic compound that serves as a versatile building block in various scientific fields.[1][2] Its key molecular identifiers and properties are summarized in the table below.

| Parameter | Value |

| Molecular Formula | C18H16N2[1][3][4][5][6][7] |

| Molecular Weight | 260.33 g/mol [6][7] |

| Alternate Molecular Weight | 260.34 g/mol [1] |

| CAS Number | 3365-85-3[1][4] |

| Appearance | Pale cream to brown powder[8] |

| Melting Point | 242-244 °C[5] |

| Solubility | Soluble in Tetrahydrofuran, Acetone[5] |

Synthetic Workflow: Conceptual Fabrication of a this compound-Based Gas Sensor

The following diagram illustrates a conceptual workflow for the fabrication of a gas sensor utilizing this compound as a key component. This process highlights the molecule's role in the development of advanced materials for sensing applications.

Experimental Protocol: Synthesis of a Polyimide from this compound for Sensor Application

This protocol describes a representative method for the synthesis of a polyimide polymer using this compound as the diamine monomer. Such polymers can be used in the fabrication of chemical sensors.

1. Materials and Reagents:

-

This compound

-

Aromatic dianhydride (e.g., pyromellitic dianhydride)

-

Anhydrous N-methyl-2-pyrrolidone (NMP)

-

Inert gas (Argon or Nitrogen)

2. Procedure:

-

In a three-necked flask equipped with a mechanical stirrer and an inert gas inlet, dissolve a specific molar quantity of this compound in anhydrous NMP under a continuous flow of inert gas.

-

Once the diamine has completely dissolved, slowly add an equimolar amount of the aromatic dianhydride to the solution in small portions.

-

Continue the reaction at room temperature for 24 hours to form the poly(amic acid) precursor.

-

The resulting viscous solution of poly(amic acid) can then be cast onto a substrate for thermal imidization.

-

The cast film is heated in a vacuum oven through a staged heating process, typically ramping up to temperatures in the range of 250-300 °C, to induce cyclodehydration and form the final polyimide film.

3. Characterization:

-

The chemical structure of the resulting polyimide can be confirmed using Fourier-transform infrared (FTIR) spectroscopy by observing the characteristic imide absorption bands.

-

The thermal stability of the polymer can be assessed using thermogravimetric analysis (TGA).

It is important to note that the toxicological properties of this compound have not been fully investigated, and appropriate safety precautions should be taken during handling.[9] The compound is considered harmful if swallowed.[9]

References

- 1. calpaclab.com [calpaclab.com]

- 2. This compound | 3365-85-3 [sigmaaldrich.com]

- 3. 4,4″-diamino-p-terphenyl - CD Bioparticles [cd-bioparticles.net]

- 4. p-Terphenyl, 4,4''-diamine [webbook.nist.gov]

- 5. chembk.com [chembk.com]

- 6. 3365-85-3[this compound]- Acmec Biochemical [acmec.com.cn]

- 7. Electrolyte additive,CAS#:3365-85-3,4,4'-二氨基三连苯,this compound [en.chemfish.com]

- 8. 4,4’’-diamino-p-terphényle, 95 %, Thermo Scientific Chemicals 1 g | Buy Online [thermofisher.com]

- 9. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Safety, Handling, and MSDS of 4,4''-Diamino-p-terphenyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety, handling, and Material Safety Data Sheet (MSDS) information for 4,4''-Diamino-p-terphenyl. The information is intended to enable researchers, scientists, and drug development professionals to work with this compound in a safe and informed manner.

Chemical and Physical Properties

This compound is a solid organic compound with the molecular formula C18H16N2.[1] It is important to be aware of its physical and chemical properties to ensure proper handling and storage.

| Property | Value | Source |

| Molecular Formula | C18H16N2 | [1] |

| Molecular Weight | 260.33 g/mol | [1] |

| Appearance | White to off-white solid | [1][2] |

| Melting Point | 242-250 °C | [1][2] |

| Boiling Point | 484.2 °C at 760 mmHg | [1] |

| Flash Point | 296.3 °C | [1] |

| Density | 1.159 g/cm³ | [1] |

| Solubility | Insoluble in water; Soluble in Tetrahydrofuran and Acetone | [1][2] |

| Storage Temperature | Keep in a dark place, under an inert atmosphere, at room temperature. | [1][3] |

Safety and Hazard Information

This compound is classified as a hazardous chemical.[2] It is crucial to understand its potential health effects and take appropriate precautions.

GHS Hazard Statements:

-

H302: Harmful if swallowed.[3]

-

H312: Harmful in contact with skin.[4]

-

H332: Harmful if inhaled.[4]

-

H350: May cause cancer.[4]

Toxicological Information

While many safety data sheets state that the toxicological properties of this compound have not been fully investigated, some studies have been conducted.[2][5] A significant finding is its mutagenicity.

A study utilizing the Salmonella microsome assay (Ames test) found this compound to be mutagenic.[6] This is consistent with the general understanding that aromatic amines can be metabolically activated to electrophilic intermediates that can bind to DNA, potentially leading to mutations and cancer.[6][7]

Summary of Toxicological Data:

| Endpoint | Result | Source |

| Acute Oral Toxicity | Harmful if swallowed. | [2] |

| Acute Dermal Toxicity | Harmful in contact with skin.[4] | [4] |

| Acute Inhalation Toxicity | Harmful if inhaled.[4] | [4] |

| Skin Corrosion/Irritation | No data available. | [5] |

| Serious Eye Damage/Irritation | No data available. | [5] |

| Respiratory or Skin Sensitization | Prolonged or repeated exposure may cause allergic reactions in certain sensitive individuals.[5] | [5] |

| Germ Cell Mutagenicity | Suspected of causing genetic defects. Shown to be mutagenic in the Ames test.[3][4][6] | [3][4][6] |

| Carcinogenicity | May cause cancer.[4] No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC.[5] | [4][5] |

| Reproductive Toxicity | No data available. | [5] |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[5] | [5] |

| Specific Target Organ Toxicity (Repeated Exposure) | No data available. | [5] |

| Aspiration Hazard | No data available. | [5] |

Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and ensure safety.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles.

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.[5]

-

Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates if ventilation is inadequate or for spill cleanup.[5]

Safe Handling Practices

-

Avoid contact with skin and eyes.[5]

-

Avoid formation of dust and aerosols.[5]

-

Provide appropriate exhaust ventilation at places where dust is formed.[5]

-

Do not eat, drink, or smoke when using this product.[8]

-

Wash hands thoroughly after handling.[2]

Storage

-

Store in a tightly closed container.

-

Keep in a cool, dry, and well-ventilated place.

-

Store away from incompatible materials such as acids, acid chlorides, acid anhydrides, and oxidizing agents.[5]

Emergency Procedures

First-Aid Measures

-

If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[5]

-

In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[5]

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[5]

-

If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[5]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5]

-

Hazardous Combustion Products: Carbon oxides, nitrogen oxides (NOx).[5]

-

Advice for Firefighters: Wear self-contained breathing apparatus for firefighting if necessary.[5]

Accidental Release Measures

-

Personal Precautions: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas.[5]

-

Environmental Precautions: Do not let the product enter drains.[5]

-

Methods for Cleaning Up: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.[5]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reduction of 4,4''-Dinitro-p-terphenyl.

Materials:

-

4,4''-Dinitro-p-terphenyl

-

Stannous chloride dihydrate (SnCl2·2H2O)

-

Concentrated hydrochloric acid (HCl)

-

20% aqueous sodium hydroxide (B78521) (NaOH)

-

Xylene

Procedure:

-

Suspend 4,4''-Dinitro-p-terphenyl in 2-methoxyethanol at 110°C.

-

Prepare a hot solution of stannous chloride dihydrate in concentrated hydrochloric acid (preheated to 60-70°C).

-

Add the hot SnCl2/HCl solution to the suspension of the dinitro compound.

-

Heat the reaction mixture at reflux for 3 hours.

-

Collect the resulting white solid (the diamine dihydrochloride (B599025) salt) by filtration.

-

Neutralize the salt with 20% aqueous sodium hydroxide.

-

Extract the product with xylene using a Soxhlet apparatus.

-

Cool the xylene extract to allow the this compound to crystallize.

-

Collect the crystals by filtration and dry under reduced pressure.

General Protocol for Safe Handling of Aromatic Amines in a Research Setting

This protocol outlines the general steps for safely handling aromatic amines like this compound.

Caption: General workflow for the safe handling of aromatic amines.

Signaling Pathways and Logical Relationships

Proposed Metabolic Activation and Mutagenic Action

The mutagenicity of many aromatic amines is attributed to their metabolic activation in the liver to reactive electrophiles that can form DNA adducts. While the specific metabolic pathway for this compound has not been fully elucidated, a plausible pathway can be proposed based on the metabolism of other aromatic amines like benzidine.

Caption: Proposed metabolic activation pathway of this compound leading to mutagenicity.

Disposal Considerations

Waste materials should be disposed of in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service to dispose of this material.[5] Contaminated packaging should be treated as unused product.[5]

Disclaimer

The information provided in this document is believed to be correct but does not claim to be all-inclusive and should be used only as a guide. The information is based on the present state of our knowledge and is applicable to the product with regard to appropriate safety precautions. It does not represent any guarantee of the properties of the product. The user should exercise due care in handling this product.

References

- 1. researchgate.net [researchgate.net]

- 2. diplomatacomercial.com [diplomatacomercial.com]

- 3. capotchem.cn [capotchem.cn]

- 4. pubs.acs.org [pubs.acs.org]

- 5. dacemirror.sci-hub.se [dacemirror.sci-hub.se]

- 6. Evaluation of 4,4'-diaminodiphenyl ether in the rat comet assay: Part of the Japanese Center for the Validation of Alternative Methods (JaCVAM)-initiative international validation study of in vivo rat alkaline comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 4-Terphenylthiol | 90589-98-3 | Benchchem [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

Unveiling the Mutagenic Profile of 4,4''-Diamino-p-terphenyl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4''-Diamino-p-terphenyl (DATP) is an aromatic amine whose potential mutagenic properties are of significant interest in the fields of toxicology and drug development. Aromatic amines as a class are known to be metabolically activated to genotoxic electrophiles, raising concerns about their potential to induce mutations and initiate carcinogenesis. This technical guide provides an in-depth analysis of the mutagenic properties of DATP, consolidating available data, detailing experimental methodologies, and illustrating the key biological pathways involved.

Mutagenicity Data: Ames Test

The primary evidence for the mutagenic potential of this compound comes from the Salmonella typhimurium reverse mutation assay, commonly known as the Ames test.[1] This assay evaluates the ability of a chemical to induce mutations in different strains of Salmonella typhimurium that are auxotrophic for histidine.

A key study investigated the mutagenicity of DATP in Salmonella typhimurium strains TA98 and TA100, both with and without metabolic activation by a rat liver S9 fraction.[1] The results demonstrated that DATP is mutagenic, particularly in the TA98 strain, which is designed to detect frameshift mutations.[1] Notably, the mutagenic potency of DATP in TA98 was found to be greater than that of benzidine, a well-established mutagen and carcinogen.[1]

Quantitative Data Summary

While the full quantitative data from the pivotal study is not publicly available, the following table summarizes the key findings based on the published research. The study design involved testing DATP at a minimum of five dose levels, up to 1 mg per plate, with triplicate plates at each dose.[1]

| Test Strain | Metabolic Activation (S9) | Result | Key Finding |

| S. typhimurium TA98 | With and Without | Positive | Greater mutagenic response than benzidine.[1] |

| S. typhimurium TA100 | With and Without | Not specified as positive | Less sensitive than TA98 to DATP-induced mutagenicity.[1] |

Experimental Protocols

Salmonella typhimurium Reverse Mutation Assay (Ames Test)

The following is a generalized protocol for the Ames test, based on standard procedures and the details provided in the study of this compound.[1][2][3]

1. Preparation of Materials:

-

Bacterial Strains: Overnight cultures of Salmonella typhimurium strains TA98 and TA100 are grown in nutrient broth.

-

Test Compound: this compound is dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).[1]

-

S9 Mix: For metabolic activation, a rat liver post-mitochondrial fraction (S9) is prepared and mixed with a cofactor solution (e.g., NADP+, glucose-6-phosphate).

-

Minimal Glucose Agar (B569324) Plates: Petri plates containing a minimal medium with a trace amount of histidine and biotin (B1667282) are prepared.

-

Top Agar: Molten agar containing a trace amount of histidine and biotin.

2. Assay Procedure:

-

To 2 mL of molten top agar at 45°C, add:

-

0.1 mL of the appropriate bacterial culture.

-

0.1 mL of the test compound solution at the desired concentration.

-

0.5 mL of S9 mix or a buffer for the non-activation condition.

-

-

The mixture is gently vortexed and immediately poured onto the surface of a minimal glucose agar plate.

-

The plate is tilted to ensure an even distribution of the top agar.

-

The plates are incubated in the dark at 37°C for 48-72 hours.

3. Data Analysis:

-

The number of revertant colonies (his+) on each plate is counted.

-

A positive result is indicated by a dose-dependent increase in the number of revertant colonies compared to the solvent control, typically a two-fold or greater increase.

Signaling Pathways and Mechanisms of Action

The mutagenicity of aromatic amines like this compound is intrinsically linked to their metabolic activation into reactive electrophiles that can bind to DNA, forming DNA adducts. This process is a critical initiating event in chemical carcinogenesis.

Metabolic Activation Pathway

The proposed metabolic activation pathway for DATP, analogous to other aromatic amines, involves N-hydroxylation by cytochrome P450 enzymes, primarily in the liver. The resulting N-hydroxy metabolite can then be further activated, for example, by O-acetylation, to form a highly reactive nitrenium ion. This electrophilic species can then attack nucleophilic sites on DNA bases, leading to the formation of covalent DNA adducts.

References

Adsorption Behavior of 4,4''-Diamino-p-terphenyl on Cu(001): A Theoretical Deep Dive

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The interaction of organic molecules with metal surfaces is a cornerstone of modern surface science, with profound implications for catalysis, molecular electronics, and the development of novel materials. Among the vast library of organic compounds, 4,4''-Diamino-p-terphenyl (DATP) presents a compelling case study due to its linear, conjugated backbone and reactive amino end groups. This guide provides a comprehensive overview of the adsorption behavior of DATP on the Cu(001) surface, with a focus on the theoretical understanding derived from first-principles calculations. While experimental data for this specific system is limited in the current scientific literature, this document summarizes the key theoretical predictions and outlines the experimental protocols that would be employed for its empirical validation.

Predicted Adsorption Characteristics

First-principles calculations based on Density Functional Theory (DFT) have systematically explored the adsorption of a single DATP molecule on a Cu(001) surface.[1][2] These theoretical studies are crucial for elucidating the fundamental mechanisms of molecule-surface interactions.[1]

Adsorption Geometry and Stability

The most stable configuration predicted for a DATP molecule on Cu(001) involves the molecule lying flat on the surface.[1][2] This planar adsorption is accompanied by a slight rotation of the molecule of approximately 13° relative to the[3] surface direction of the copper crystal.[1][2] The stability of this configuration is significantly influenced by the specific adsorption sites of the benzene (B151609) rings and the nitrogen atoms of the amino groups.[1][2]

In this lowest-energy state, the three benzene rings of the DATP molecule are positioned over a hollow and two bridge sites of the Cu(001) lattice, while both nitrogen atoms reside on top of copper atoms.[1] All atoms of the DATP molecule are nearly coplanar in this arrangement.[1] The interaction is characterized by short bond distances, with the shortest carbon-copper distance being 2.19 Å and the shortest nitrogen-copper distance being 2.20 Å.[1] The significant adsorption energy of -3.871 eV underscores the high stability of this configuration.[1]

Electronic Properties and Interaction

The adsorption of DATP on Cu(001) induces a significant electronic interaction between the molecule and the metal substrate.[1][4] Analysis of the electron density difference reveals an accumulation of electrons at the DATP-Cu(001) interface, indicating charge transfer and the formation of a chemical bond.[1][2] This strong interaction transforms the electronic character of the DATP molecule from semiconducting in its freestanding state to metallic when adsorbed on the Cu(001) surface.[1][2] This change is evident in the projected density of states, which shows the emergence of metallic states for the adsorbed molecule.[1][2]

Quantitative Data Summary

The following table summarizes the key quantitative data obtained from first-principles calculations for the most stable adsorption configuration of this compound on Cu(001).

| Parameter | Value | Reference |

| Adsorption Energy | -3.871 eV | [1] |

| Rotation Angle (relative to[3]) | 13.2° | [1] |

| Shortest C-Cu Distance | 2.19 Å | [1] |

| Shortest N-Cu Distance | 2.20 Å | [1] |

| Benzene Ring Adsorption Sites | One hollow, two bridge | [1] |

| Nitrogen Atom Adsorption Sites | Both on top sites | [1] |

Experimental Protocols (Hypothetical for DATP on Cu(001))

Substrate Preparation and Characterization

-

Crystal Cleaning: A single-crystal Cu(001) substrate is cleaned in an ultra-high vacuum (UHV) chamber through repeated cycles of sputtering with Ar+ ions and subsequent annealing. Sputtering removes surface contaminants, while annealing restores the crystalline order of the surface.

-

Surface Verification: The cleanliness and crystallographic order of the Cu(001) surface are verified using Low-Energy Electron Diffraction (LEED) and X-ray Photoelectron Spectroscopy (XPS). LEED patterns confirm the (1x1) surface structure, while XPS is used to ensure the absence of common contaminants like carbon and oxygen.

Molecular Deposition

-

Evaporation: this compound is deposited onto the clean Cu(001) surface via thermal evaporation from a Knudsen cell or a similar molecular evaporator. The molecule itself is a solid at room temperature.[6]

-

Coverage Control: The deposition rate is monitored using a quartz crystal microbalance, allowing for precise control over the molecular coverage on the surface, from sub-monolayer to multilayer regimes.

Surface Analysis Techniques

-

Scanning Tunneling Microscopy (STM): STM is employed to visualize the adsorbed DATP molecules on the Cu(001) surface with atomic resolution. This technique provides information on the adsorption geometry, molecular orientation, and self-assembled structures.[5]

-

X-ray Photoelectron Spectroscopy (XPS): XPS is used to probe the chemical state of the elements in the adsorbed molecule and the substrate. Core-level spectra of N 1s, C 1s, and Cu 2p can reveal charge transfer and chemical bonding between the DATP and the copper surface.

-

Low-Energy Electron Diffraction (LEED): LEED is used to investigate the long-range ordering of the adsorbed DATP molecules. The formation of ordered superstructures would result in new diffraction spots in the LEED pattern.

Theoretical Investigation Protocol (First-Principles Calculations)

The theoretical data presented in this guide were obtained through first-principles calculations based on Density Functional Theory (DFT).[1][2]

-

System Modeling: The Cu(001) surface is modeled as a periodic slab, typically consisting of several atomic layers.[1] A vacuum layer is included to prevent interactions between adjacent slabs.[1]

-

Computational Details: The calculations are performed using a plane-wave basis set and projector augmented wave (PAW) potentials. Van der Waals (vdW) corrections are included to accurately describe the long-range interactions between the molecule and the surface.[1]

-

Structural Relaxation: The positions of the DATP molecule and the top layers of the Cu(001) slab are fully relaxed until the forces on each atom are minimized.[1]

-

Property Calculations: Following structural optimization, various properties are calculated, including the adsorption energy, electron density difference, and projected density of states, to understand the stability and electronic structure of the adsorbed system.[2]

Visualizations

The following diagrams illustrate the theoretical workflow for investigating the adsorption of DATP on Cu(001) and the predicted stable adsorption geometry.

Caption: Experimental workflow for studying DATP adsorption on Cu(001).

Caption: Theoretical workflow for DFT calculations of DATP on Cu(001).

Caption: Model of the most stable DATP adsorption state on Cu(001).

References

spectral analysis (NMR, IR, UV-Vis) of 4,4''-Diamino-p-terphenyl

An In-depth Technical Guide to the Spectral Analysis of 4,4''-Diamino-p-terphenyl

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a conjugated aromatic diamine consisting of three linearly-linked phenyl rings with amino groups at the terminal para positions. Its rigid, planar structure and electron-donating functionalities make it a valuable building block in the synthesis of advanced materials, including conductive polymers, covalent organic frameworks (COFs), and materials with unique photophysical properties. Accurate structural confirmation and purity assessment are paramount in these applications, necessitating a thorough spectral analysis. This guide provides a detailed overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data for this compound, complete with experimental protocols and data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Due to the symmetry of this compound, a specific pattern of signals is expected. The molecule has three unique aromatic proton environments and six unique carbon environments.

Data Presentation: ¹H and ¹³C NMR

The following data were obtained in Deuterated Dimethyl Sulfoxide (DMSO-d₆).

Table 1: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.53 | Singlet | 4H | Protons on the central phenyl ring |

| 6.65 - 6.63 | Doublet | 4H | Aromatic protons on terminal rings |

| 5.21 | Singlet | 4H | Amine (-NH₂) protons |

Source: Synthesis and mutagenic properties of 4,4′-diamino-p-terphenyl and 4,4 - Sci-Hub[1]

Table 2: ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ) ppm |

|---|

| 148.18 |

| 137.93 |

| 127.11 |

| 126.82 |

| 125.55 |

| 114.22 |

| 99.51 |

| 39.52 |

Source: this compound synthesis - ChemicalBook[2]

Note on Data Interpretation: The ¹H NMR data presented in Table 1 is consistent with the molecule's C₂ symmetry.[1] The ¹³C NMR data in Table 2 shows eight signals, whereas only six are expected for a perfectly symmetric structure. This discrepancy could arise from impurities, restricted rotation between the phenyl rings leading to lower symmetry in solution, or potential misinterpretation in the source literature.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation :

-

Accurately weigh 5-10 mg of the this compound sample for ¹H NMR (or 20-50 mg for ¹³C NMR) and place it in a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) to the vial.

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied.

-

If any solid particulates remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

-

Data Acquisition :

-

Insert the NMR tube into the spectrometer's spinner turbine, ensuring the depth is correctly calibrated.

-

Place the sample into the NMR magnet.

-

Perform standard instrument setup procedures, including locking onto the deuterium (B1214612) signal of the solvent, tuning the probe, and shimming the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H spectrum using a standard pulse-acquire sequence. Typically, 8 to 16 scans are sufficient.

-

Acquire the ¹³C spectrum using a pulse sequence with proton decoupling (e.g., zgpg30). A greater number of scans will be required due to the low natural abundance of ¹³C.

-

-

Data Processing :

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum correctly.

-

Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., DMSO at δ 2.50 for ¹H).

-

Integrate the peaks in the ¹H spectrum to determine proton ratios.

-

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of functional groups within a molecule. The spectrum provides a characteristic fingerprint, confirming the presence of key structural features like amine N-H bonds and aromatic rings.

Data Presentation: Characteristic IR Absorptions

While a complete peak-by-peak assignment from a single source is unavailable, the expected absorptions for this compound can be predicted based on its functional groups.

Table 3: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

|---|---|---|---|

| 3450 - 3300 | Medium | Asymmetric & Symmetric Stretch | Primary Amine (N-H) |

| 3100 - 3000 | Medium-Weak | C-H Stretch | Aromatic Ring |

| 1650 - 1580 | Medium | N-H Bend (Scissoring) | Primary Amine (-NH₂) |

| 1600 - 1450 | Medium-Strong | C=C Stretch | Aromatic Ring |

| 1350 - 1250 | Strong | C-N Stretch | Aromatic Amine |

| 900 - 670 | Strong | C-H Out-of-Plane Bend | Aromatic Ring |

Note: Primary aromatic amines typically show two distinct N-H stretching bands in the 3450-3300 cm⁻¹ region, corresponding to asymmetric and symmetric vibrations.

Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)

-

Sample Preparation :

-

Ensure all equipment (agate mortar, pestle, die set) is scrupulously clean and dry. Gently warming the metal die set can remove adsorbed moisture.

-

Place ~1 mg of the this compound sample into the agate mortar and grind it into a very fine, consistent powder.

-

Add ~100-150 mg of spectroscopy-grade Potassium Bromide (KBr) powder to the mortar.

-

Gently but thoroughly mix the sample and KBr with the pestle for 1-2 minutes to ensure a homogenous mixture. Avoid vigorous grinding which can encourage moisture absorption.

-

-

Pellet Formation :

-

Transfer the powder mixture into the sleeve of a pellet press die.

-

Assemble the die and place it in a hydraulic press.

-

Apply pressure gradually to approximately 8-10 tons. Hold the pressure for 1-2 minutes to allow the KBr to fuse into a transparent or translucent disc.

-

Carefully release the pressure and disassemble the die to retrieve the pellet.

-

-

Data Acquisition :

-

Place the KBr pellet into the sample holder of the FTIR spectrometer.

-

Collect a background spectrum using an empty sample holder or a pure KBr pellet.

-

Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound, the extensive conjugation of the p-terphenyl (B122091) system, enhanced by the auxochromic amino groups, results in strong absorption in the UV region.

Data Presentation: UV-Vis Absorption

The extended π-system of the terphenyl backbone constitutes the primary chromophore. The lone pairs on the nitrogen atoms of the amino groups act as auxochromes, interacting with the π-system to shift the absorption maximum (λ_max) to longer wavelengths (a bathochromic or "red" shift) compared to unsubstituted p-terphenyl.

-

Expected Transition : The primary absorption band corresponds to a high-energy π → π* transition within the conjugated aromatic system.

-

λ_max : The exact position of the maximum absorbance (λ_max) is highly dependent on the solvent used due to solvatochromic effects. For highly conjugated aromatic amines, λ_max is typically expected in the 300-400 nm range.

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation :

-

Prepare a stock solution of this compound by accurately weighing a small amount of the solid and dissolving it in a known volume of a suitable UV-grade solvent (e.g., ethanol, acetonitrile, or cyclohexane).

-

Perform serial dilutions of the stock solution to prepare a series of standards with concentrations that will yield absorbance values in the optimal range of the spectrophotometer (typically 0.1 to 1.0).

-

-

Data Acquisition :

-

Turn on the UV-Vis spectrophotometer and allow the lamps to warm up and stabilize.

-

Select a pair of matched quartz cuvettes (typically 1 cm path length).

-

Fill both cuvettes with the pure solvent. Place one in the reference beam path and one in the sample beam path.

-

Run a baseline correction or "autozero" to subtract the absorbance of the solvent and cuvettes.

-

Empty the sample cuvette, rinse it with the sample solution, and then fill it with the most dilute sample.

-

Place the sample cuvette back into the instrument and record the absorption spectrum over the desired wavelength range (e.g., 200-600 nm).

-

Repeat the measurement for all prepared standards.

-

Mandatory Visualizations

Caption: General experimental workflow for the spectral analysis of an organic compound.

Caption: Relationship between spectroscopic techniques and the structural information derived.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4,4''-Diamino-p-terphenyl via Suzuki Cross-Coupling

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 4,4''-Diamino-p-terphenyl, a valuable building block in the development of polymers, dyes, and pharmaceuticals. The synthesis is achieved through a robust two-step process commencing with a palladium-catalyzed Suzuki cross-coupling reaction to form the intermediate 4,4''-dinitro-p-terphenyl (B1581124), followed by a catalytic reduction to yield the final product. This application note includes comprehensive experimental procedures, tabulated quantitative data for key reaction parameters, and a visual representation of the synthetic workflow to ensure reproducibility and aid in laboratory implementation.

Introduction

This compound is a key organic intermediate utilized in various fields, including the synthesis of high-performance polymers, organic electronic materials, and as a scaffold in medicinal chemistry. The terphenyl core provides rigidity and thermal stability, while the terminal amino groups offer reactive sites for further functionalization. The Suzuki cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, making it an ideal choice for the construction of the p-terphenyl (B122091) backbone. This protocol outlines a reliable and efficient synthesis route starting from commercially available precursors.

Overall Reaction Scheme

The synthesis of this compound is accomplished in two main steps:

-

Step 1: Suzuki Cross-Coupling: 1,4-dibromobenzene (B42075) is coupled with two equivalents of 4-nitrophenylboronic acid in the presence of a palladium catalyst to form 4,4''-dinitro-p-terphenyl.

-

Step 2: Reduction: The intermediate 4,4''-dinitro-p-terphenyl is then reduced to the desired this compound using a catalyst such as palladium on carbon with a reducing agent like hydrazine (B178648).

Data Presentation

Table 1: Reagents and Conditions for the Synthesis of 4,4''-dinitro-p-terphenyl (Step 1)

| Reagent/Parameter | Molar Ratio/Value | Notes |

| 1,4-dibromobenzene | 1.0 equiv | Starting aryl dihalide. |

| 4-nitrophenylboronic acid | 2.2 equiv | Arylboronic acid coupling partner. |

| Pd(PPh₃)₄ | 0.05 - 0.1 equiv | Palladium catalyst. |

| K₂CO₃ or Na₂CO₃ | 4.0 - 6.0 equiv | Base. |

| Toluene/Ethanol (B145695)/Water | 4:1:1 (v/v/v) | Solvent system. |

| Temperature | 80-120 °C | Reaction temperature. |

| Reaction Time | 12 - 24 h | Monitored by TLC. |

| Yield | ~85-95% | Isolated yield of crude product. |

Table 2: Reagents and Conditions for the Synthesis of this compound (Step 2)

| Reagent/Parameter | Molar Ratio/Value | Notes |

| 4,4''-dinitro-p-terphenyl | 1.0 equiv | Starting material from Step 1. |

| Palladium on Carbon (10%) | 5 - 10 mol% | Catalyst for reduction. |

| Hydrazine monohydrate | 10 - 20 equiv | Reducing agent. |

| Ethanol | - | Solvent. |

| Temperature | Reflux (approx. 78 °C) | Reaction temperature. |

| Reaction Time | 4 - 8 h | Monitored by TLC. |

| Yield | ~75-85% | Isolated yield after purification.[1] |

Table 3: Characterization Data for this compound

| Property | Value |

| Molecular Formula | C₁₈H₁₆N₂ |

| Molecular Weight | 260.34 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 242-244 °C |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 7.53 (s, 4H), 7.37 (d, J=8.4 Hz, 4H), 6.65 (d, J=8.4 Hz, 4H), 5.19 (s, 4H, -NH₂) |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ 148.1, 137.9, 127.1, 126.8, 125.5, 114.2 |

| HRMS (ESI-TOF) m/z | Calculated for C₁₈H₁₇N₂ [M+H]⁺: 261.1392, Found: 261.1355[1] |

Experimental Protocols

Step 1: Synthesis of 4,4''-dinitro-p-terphenyl via Suzuki Cross-Coupling

-

Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 1,4-dibromobenzene (1.0 equiv), 4-nitrophenylboronic acid (2.2 equiv), and potassium carbonate (4.0 equiv).

-

Solvent Addition: Add a degassed solvent mixture of toluene, ethanol, and water in a 4:1:1 ratio.

-

Degassing: Bubble nitrogen gas through the mixture for 15-20 minutes to ensure an inert atmosphere.

-

Catalyst Addition: Under a positive flow of nitrogen, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv).

-

Reaction: Heat the reaction mixture to reflux (approximately 85-90 °C) with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Add deionized water and extract the product with ethyl acetate (B1210297) (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system like ethanol or by column chromatography on silica (B1680970) gel.

Step 2: Synthesis of this compound via Reduction

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve the 4,4''-dinitro-p-terphenyl (1.0 equiv) obtained from Step 1 in ethanol.

-

Catalyst Addition: To this solution, add 10% palladium on carbon (10 mol%).

-

Reducing Agent Addition: Heat the mixture to reflux and add hydrazine monohydrate (10 equiv) dropwise over a period of 30 minutes.

-

Reaction: Continue to reflux the mixture for 4-8 hours. Monitor the reaction progress by TLC until the starting material is completely consumed.

-

Work-up: After completion, cool the reaction mixture and filter it through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with hot ethanol.

-

Purification: Combine the filtrates and remove the solvent under reduced pressure. The resulting solid can be purified by recrystallization from ethanol to afford this compound as a white to off-white solid. A yield of around 77% can be expected for this step.[1]

Visualizations

Caption: Workflow for the synthesis of this compound.

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

-

Palladium catalysts are flammable and should be handled with care.

-

Hydrazine is toxic and corrosive; handle with extreme caution.

-

Organic solvents are flammable; avoid open flames.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound via a two-step sequence involving a Suzuki cross-coupling reaction and a subsequent reduction. The provided experimental details, quantitative data, and workflow visualization are intended to facilitate the successful implementation of this synthesis in a laboratory setting for researchers and professionals in drug development and materials science.

References

Application Notes and Protocols for the Reduction of 4,4''-Dinitro-p-terphenyl

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the reduction of 4,4''-dinitro-p-terphenyl (B1581124) to its corresponding diamine, 4,4''-diamino-p-terphenyl. This conversion is a critical step in the synthesis of various functional materials, including polymers, dyes, and pharmaceutical intermediates.[1][2] The protocols outlined below are based on established catalytic hydrogenation methods, offering high yield and purity.[1][3] This guide includes a step-by-step experimental procedure, a summary of quantitative data, and a visual representation of the experimental workflow to ensure reproducibility and ease of use in a laboratory setting.

Introduction

This compound is a valuable building block in organic synthesis, utilized in the production of high-performance polymers, dyes, and materials for organic electronics.[1] The reduction of the nitro groups in 4,4''-dinitro-p-terphenyl is the most common route to obtain this diamine. Various methods can achieve this transformation, including catalytic hydrogenation and metal-acid reductions.[4][5] Catalytic hydrogenation using palladium on carbon (Pd/C) with a hydrogen source such as hydrazine (B178648) hydrate (B1144303) is a widely employed method due to its efficiency and relatively clean reaction profile, often providing high yields of the desired product.[3]

Experimental Protocols

This section details the procedure for the catalytic reduction of 4,4''-dinitro-p-terphenyl.

Materials:

-

4,4''-Dinitro-p-terphenyl

-

3% Palladium on carbon (Pd/C) catalyst

-

Hydrazine hydrate

-

Tetrahydrofuran (B95107) (THF)

-

Celite

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Ethyl acetate (B1210297) (EtOAc)

-

Hexane

-

Deionized water

-

Brine solution

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Schlenk flask (optional, for inert atmosphere)

-

Buchner funnel and filter paper

-

Separatory funnel

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

-

Thin-layer chromatography (TLC) plates and chamber

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4,4''-dinitro-p-terphenyl and ethanol.

-

Catalyst Addition: To the stirred suspension, carefully add 3% palladium on carbon catalyst.

-

Reductant Addition: Slowly add hydrazine hydrate to the reaction mixture. Caution: The reaction can be exothermic.

-

Reaction: Heat the mixture to reflux and maintain stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within several hours.

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Add tetrahydrofuran (THF) to the reaction mixture.

-

Filter the mixture through a pad of Celite to remove the Pd/C catalyst.

-

Wash the Celite pad with additional THF.

-

Combine the filtrates and concentrate the solvent using a rotary evaporator.

-

-

Purification:

-

The crude product can be further purified by recrystallization from ethanol or by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of ethyl acetate and hexane).[3]

-

Dry the purified product under vacuum to obtain this compound as a solid.

-

Data Presentation

The following table summarizes the quantitative data associated with a typical reduction of 4,4''-dinitro-p-terphenyl.

| Parameter | Value | Reference |

| Reactants | ||

| 4,4''-Dinitro-p-terphenyl | 1.0 equivalent | Starting material |

| 3% Pd/C Catalyst | 3% by weight of the starting material | [3] |

| Hydrazine Hydrate | Excess | Common practice for this type of reduction |

| Solvent | Ethanol | [3] |

| Reaction Conditions | ||

| Temperature | Reflux (Heating) | [3] |

| Reaction Time | Monitored by TLC | Dependent on reaction scale and specific conditions |

| Product | ||

| This compound | ||

| Yield | 77% | [3] |

| Melting Point | 242-244 °C | [1][6] |

| Molecular Formula | C₁₈H₁₆N₂ | [1][3] |

| Molecular Weight | 260.33 g/mol | [1][3] |

| Characterization | ||

| ¹H NMR (400 MHz, DMSO-d₆) | δ 7.53 (s, 1H), 7.39-7.35 (d, 1H), 6.66-6.62 (d, 1H), 5.20 (s, 1H) | [3] (Note: This reported spectrum seems incomplete for the full structure) |

| ¹³C NMR (100 MHz, DMSO) | δ 148.18, 137.93, 127.11, 126.82, 125.55, 114.22 | [3] (Note: This reported spectrum seems incomplete for the full structure) |

| HRMS (ESI-TOF) m/z | Calculated for C₁₈H₁₆N₂ [M+H]⁺: 261.1393, Found: 261.1355 | [3] |

Experimental Workflow

Caption: Experimental workflow for the reduction of 4,4''-dinitro-p-terphenyl.

Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Palladium on carbon is flammable, especially when dry. Handle with care and do not allow it to come into contact with organic solvents in the absence of a liquid medium.

-

Hydrazine hydrate is toxic and a suspected carcinogen. Handle with extreme caution.

-

Refer to the Safety Data Sheets (SDS) for all chemicals used in this procedure.

References

- 1. lookchem.com [lookchem.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. dacemirror.sci-hub.se [dacemirror.sci-hub.se]

- 5. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 6. Electrolyte additive,CAS#:3365-85-3,4,4'-二氨基三连苯,this compound [en.chemfish.com]

Application Notes and Protocols for the Synthesis of High-Performance Polymers using 4,4''-Diamino-p-terphenyl

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 4,4''-Diamino-p-terphenyl (DATP) in the synthesis of two important classes of high-performance polymers: polyimides and polyazomethines. This document outlines detailed synthetic protocols, summarizes key quantitative data, and provides visual representations of the chemical processes, serving as a valuable resource for researchers in materials science and related fields.

Introduction to this compound in Polymer Synthesis